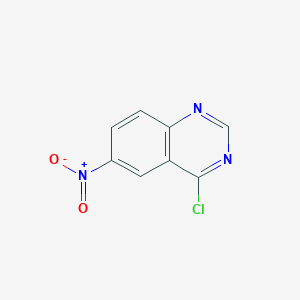

4-Chloro-6-nitroquinazoline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-chloro-6-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOSFEDULGODDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463364 | |

| Record name | 4-Chloro-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19815-16-8 | |

| Record name | 4-Chloro-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enduring Legacy of Quinazoline: A Technical Guide to its Synthetic Evolution

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused bicyclic heterocycle of benzene and pyrimidine rings, stands as a cornerstone in medicinal chemistry and drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents. This in-depth technical guide traces the historical development of quinazoline synthesis, from its classical origins to modern, highly efficient methodologies. It provides detailed experimental protocols for key reactions, comparative quantitative data, and visual representations of reaction pathways to serve as a comprehensive resource for researchers in the field.

A Journey Through Time: The Evolution of Quinazoline Synthesis

The story of quinazoline synthesis is a narrative of chemical innovation, beginning in the late 19th century with foundational discoveries that paved the way for a rich and diverse field of synthetic chemistry.

The first foray into this heterocyclic system was in 1869 by Peter Griess, who reacted cyanogen with anthranilic acid.[1][2] This pioneering work, while historically significant, involved the use of highly toxic reagents and has been largely superseded by more practical methods.

The late 19th and early 20th centuries saw the emergence of several "named" reactions that became the bedrock of quinazoline chemistry:

-

The Niementowski Synthesis (1895): This robust and versatile method involves the condensation of anthranilic acids with amides to form 4(3H)-quinazolinones.[3][4][5] Its simplicity and the ready availability of starting materials have cemented its importance in the synthesis of a vast array of quinazoline derivatives.

-

The Bischler Synthesis (1895): August Bischler and his contemporaries developed a method involving the cyclization of 2-acylamino-benzophenones or related compounds, typically under acidic conditions, to yield substituted quinazolines.[6][7]

-

The Camps Synthesis (1899): This reaction provides a route to hydroxyquinolines and, by extension, can be adapted for certain quinazoline analogs through the intramolecular cyclization of o-acylaminoacetophenones in the presence of a base.[8][9]

While the von Richter synthesis (1883) is a notable reaction from this era, it primarily leads to the formation of cinnolines or undergoes a rearrangement to yield benzoic acid derivatives, and is not a direct or common route to the quinazoline core.[10][11]

The mid-20th century and beyond witnessed a paradigm shift towards more efficient and environmentally benign synthetic strategies. The advent of microwave-assisted organic synthesis (MAOS) revolutionized the field by dramatically reducing reaction times and often improving yields.[3] More recently, the development of transition-metal-catalyzed cross-coupling reactions has provided powerful tools for the construction of the quinazoline scaffold with high precision and functional group tolerance.[12]

Foundational Syntheses: A Closer Look

This section provides a detailed examination of the classical methods for quinazoline synthesis, including reaction mechanisms and experimental protocols.

The Griess Synthesis (1869)

The Griess synthesis, the first reported method for constructing the quinazoline ring system, involves the reaction of anthranilic acid with cyanogen.[1][2] Due to the hazardous nature of cyanogen gas, this method is primarily of historical interest and is rarely used in modern laboratories.

Reaction Mechanism: The precise mechanism is not extensively detailed in modern literature due to the method's disuse. However, it is proposed to proceed through an initial nucleophilic attack of the amino group of anthranilic acid on the cyanogen molecule, followed by a series of cyclization and dehydration steps to form the quinazoline-2-carbonitrile derivative.

Caption: A simplified logical flow of the Griess Synthesis.

Experimental Protocol (Historical Context):

-

Reactants: Anthranilic acid, Cyanogen gas.

-

Solvent: Typically ethanol.

-

Procedure: Cyanogen gas was bubbled through a solution of anthranilic acid in ethanol. The reaction mixture was then heated to induce cyclization.

-

Work-up: Upon cooling, the product would precipitate and could be isolated by filtration.

Note: This protocol is provided for historical context only and is not recommended for execution due to the extreme toxicity of cyanogen gas.

The Niementowski Synthesis (1895)

The Niementowski synthesis is a cornerstone of quinazolinone synthesis, valued for its operational simplicity and the wide availability of starting materials. The most common variation involves the condensation of anthranilic acid with formamide to produce the parent quinazolin-4(3H)-one.

Reaction Mechanism: The reaction is believed to proceed through the initial formation of an N-formylanthranilic acid intermediate, which then undergoes cyclization with the elimination of water to form the quinazolinone ring.

Caption: The reaction pathway of the Niementowski Synthesis.

Detailed Experimental Protocol: Synthesis of Quinazolin-4(3H)-one [13]

-

Materials:

-

Anthranilic acid (13.7 g, 0.1 mol)

-

Formamide (16 mL, 0.4 mol)

-

-

Equipment:

-

Two-neck round-bottom flask

-

Reflux condenser

-

Glycerin bath or other suitable heating mantle

-

-

Procedure:

-

Combine anthranilic acid and formamide in the two-neck flask.

-

Heat the reaction mixture in a glycerin bath to 130-135 °C for 2 hours.

-

After cooling to room temperature, pour the mixture into a beaker containing crushed ice.

-

Allow the mixture to stand for 6-8 hours at room temperature to facilitate precipitation.

-

Collect the crystalline product by filtration.

-

Wash the crystals with cold water.

-

Recrystallize the crude product from water, using activated carbon for decolorization if necessary, to yield pure quinazolin-4-one.

-

-

Expected Yield: 73.3% (10.7 g)[13]

Table 1: Reported Yields for the Niementowski Synthesis with Various Substrates

| Anthranilic Acid Derivative | Amide/Ketone | Catalyst/Conditions | Product | Yield (%) | Reference |

| Anthranilic acid | Formamide | Heat, 130-135°C | Quinazolin-4(3H)-one | 73.3 | [13] |

| Anthranilic acid | Formamide | Microwave, solvent-free | Quinazolin-4(3H)-one | 96 | [13] |

| Anthranilic acid | Urea | Microwave, clay catalyst | Quinazoline-2,4(1H,3H)-dione | Good | [14] |

| Anthranilic acid | Ethyl methyl ketone | Microwave, clay catalyst | 2-Ethyl-4-methylquinazoline | Good | [14] |

| Anthranilic acid | Acetyl acetone | Microwave, clay catalyst | 2,4-Dimethylquinazoline | Good | [14] |

The Bischler Synthesis (1895)

The Bischler synthesis provides a route to quinazolines through the acid-catalyzed cyclization of N-acyl derivatives of 2-aminobenzophenones or related compounds. This method often requires harsh conditions, such as high temperatures and strong acids.

Reaction Mechanism: The reaction proceeds by an initial intramolecular electrophilic attack of the carbonyl group of the acyl moiety onto the aniline ring, followed by dehydration to form the quinazoline ring.

Caption: A simplified mechanism of the Bischler Synthesis.

General Experimental Protocol for Bischler-Type Synthesis [7]

-

Amide Formation:

-

React a 2-aminobenzophenone with an appropriate acyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding 2-acylaminobenzophenone.

-

-

Cyclization:

-

Heat the 2-acylaminobenzophenone in the presence of a dehydrating agent and acid catalyst (e.g., polyphosphoric acid, zinc chloride, or phosphorus oxychloride) at elevated temperatures.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

After completion, the reaction mixture is cooled and quenched by pouring it onto ice.

-

The mixture is then basified to precipitate the crude product.

-

The product is isolated by filtration and purified by recrystallization or column chromatography.

-

The Camps Synthesis (1899)

The Camps synthesis is a base-catalyzed intramolecular cyclization of o-acylaminoacetophenones to produce hydroxyquinolines. While primarily a quinoline synthesis, the underlying principles can be applied to the synthesis of certain quinazoline analogs.

Reaction Mechanism: The reaction proceeds via the formation of an enolate from the acetophenone moiety, which then undergoes an intramolecular nucleophilic attack on the amide carbonyl group. Subsequent dehydration leads to the formation of the heterocyclic ring.

Caption: The reaction pathway of the Camps Synthesis.

Detailed Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline

-

Materials:

-

o-Aminoacetophenone

-

Acetic anhydride

-

Sodium hydroxide

-

Ethanol

-

-

Procedure:

-

Acetylation of o-Aminoacetophenone: React o-aminoacetophenone with acetic anhydride to form o-acetylaminoacetophenone.

-

Cyclization: Dissolve the o-acetylaminoacetophenone in ethanol. Add an aqueous solution of sodium hydroxide and reflux the mixture for several hours.

-

Monitor the reaction by TLC.

-

-

Work-up:

-

After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure 2-methyl-4-hydroxyquinoline.

-

Modern Synthetic Methodologies

The quest for greater efficiency, milder reaction conditions, and broader substrate scope has led to the development of advanced synthetic methods for quinazoline synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. For quinazoline synthesis, microwave-assisted protocols often lead to dramatically reduced reaction times and improved yields.

Workflow for Microwave-Assisted Niementowski Synthesis:

Caption: A typical workflow for microwave-assisted quinazoline synthesis.

Transition-Metal-Catalyzed Syntheses

Transition-metal catalysis has opened up new avenues for the construction of the quinazoline ring system through various cross-coupling and C-H activation strategies. Catalysts based on palladium, copper, iron, and other metals have been successfully employed.

General Scheme for a Palladium-Catalyzed Synthesis: A common approach involves the palladium-catalyzed coupling of a 2-aminobenzonitrile with an organoboronic acid and an aldehyde in a one-pot, three-component reaction.

Conclusion

The synthesis of quinazolines has evolved significantly from its classical origins. While the foundational named reactions remain valuable tools in the synthetic chemist's arsenal, modern methodologies such as microwave-assisted synthesis and transition-metal catalysis offer unparalleled efficiency and versatility. This guide provides a comprehensive overview of these methods, equipping researchers with the knowledge to select and implement the most appropriate synthetic strategy for their specific research goals in the dynamic field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 5. Niementowski_quinazoline_synthesis [chemeurope.com]

- 6. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 7. benchchem.com [benchchem.com]

- 8. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. Camps Quinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. von Richter (Cinnoline) Synthesis [drugfuture.com]

- 11. von Richter (Cinnoline) Synthesis [drugfuture.com]

- 12. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. generis-publishing.com [generis-publishing.com]

- 14. ijarsct.co.in [ijarsct.co.in]

A Senior Application Scientist's Field Guide to a Cornerstone of Medicinal Chemistry

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-nitroquinazoline

This guide provides an in-depth exploration of this compound, a pivotal intermediate in the synthesis of advanced pharmaceuticals. We will move beyond a simple recitation of facts to dissect the causality behind its synthesis, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on the foundational chlorination reaction that makes this molecule an invaluable scaffold, particularly in the development of targeted cancer therapies.

Section 1: The Strategic Importance of this compound

This compound is not merely another chemical compound; it is a highly versatile and reactive building block.[1] Its significance stems from the strategic placement of its functional groups. The quinazoline core is a well-established pharmacophore present in numerous approved drugs. The nitro group at the 6-position acts as a powerful electron-withdrawing group and a synthetic handle for further transformations, such as reduction to an amine.

Crucially, the chlorine atom at the 4-position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility, allowing medicinal chemists to readily introduce a wide variety of amine-containing fragments to build extensive libraries of novel molecules. This strategic design is central to its role as a key intermediate in the synthesis of kinase inhibitors for oncology, such as those targeting the epidermal growth factor receptor (EGFR).[2]

Section 2: The Foundational Synthesis: From Hydroxy Precursor to Chloro-Intermediate

While a singular "discovery" paper is not the focal point of its history, the established and widely adopted synthesis of this compound has become a foundational protocol in medicinal chemistry. The primary and most efficient route involves the conversion of the readily available 6-nitroquinazolin-4-ol (which exists in tautomeric equilibrium with 6-nitro-4(3H)-quinazolinone) into the desired 4-chloro derivative.

The key transformation is a dehydration/chlorination reaction, most commonly achieved using either phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3] These reagents are highly effective at converting the C4-hydroxyl group of the quinazolinone tautomer into a chloro group.

The Underlying Mechanism of Chlorination

The conversion of the 4-hydroxy group to a 4-chloro group is not a simple substitution. The hydroxyl group is a poor leaving group and must first be "activated."

-

Activation: The lone pair of electrons on the oxygen atom of the C4-hydroxyl group attacks the electrophilic phosphorus (in POCl₃) or sulfur (in SOCl₂).

-

Formation of an Intermediate: This forms a highly reactive intermediate ester (a phosphate or chlorosulfite ester). This new group is an excellent leaving group.

-

Nucleophilic Attack: A chloride ion (from the chlorinating reagent itself) then acts as a nucleophile, attacking the C4 position.

-

Product Formation: This attack results in the displacement of the leaving group and the formation of the stable this compound product.

When thionyl chloride is used, N,N-dimethylformamide (DMF) is often added as a catalyst. DMF reacts with SOCl₂ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more powerful activating agent for the hydroxyl group.

Visualizing the Synthetic Workflow

The following diagram outlines the high-level workflow for the synthesis.

Caption: High-level workflow for the synthesis of this compound.

Section 3: Field-Validated Experimental Protocols

The following protocols are synthesized from established methods, providing a reliable and reproducible pathway to the target compound.[3]

Protocol A: Phosphorus Oxychloride (POCl₃) Method

This method is robust and frequently used for its high yield and the relative ease of removing the excess reagent.

Step-by-Step Methodology:

-

Reaction Setup: In a flask equipped with a reflux condenser and a stirring mechanism, combine 6-nitroquinazolin-4-ol (e.g., 15 mmol, 2.85 g) with phosphorus oxychloride (e.g., 25 mL).

-

Heating: Heat the mixture to reflux (approximately 105-110°C) and maintain this temperature for 3-4 hours. The solid starting material should fully dissolve as the reaction progresses.

-

Reaction Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing crushed ice or an ice-water slurry (e.g., 150 mL). This step is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Precipitation and Isolation: A solid will precipitate out of the aqueous solution. Stir the slurry for a period to ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid thoroughly with cold water to remove any residual acid. Dry the product under a vacuum to yield this compound, typically as a yellow or brown solid.

Protocol B: Thionyl Chloride (SOCl₂) with DMF Catalyst Method

This method is also highly effective and is often preferred when milder conditions are desired, although thionyl chloride is also a hazardous reagent.

Step-by-Step Methodology:

-

Reaction Setup: To a flask containing 4-Hydroxy-6-nitroquinazoline (e.g., 20 mmol, 3.8 g), add thionyl chloride (e.g., 40 mL) and a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1 mL).

-

Heating: Heat the mixture to approximately 90°C. Stir for 3 hours, during which the solid should dissolve.

-

Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Azeotropic Removal: Add toluene (e.g., 40 mL) to the residue and evaporate again. This azeotropic removal helps to eliminate the last traces of thionyl chloride.[4]

-

Isolation: The resulting solid is the desired product, this compound.

Section 4: Data and Characterization

The integrity of any synthesis relies on verifiable data. The following tables summarize the key properties and comparative synthesis parameters for this compound.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 19815-16-8 | [1][5] |

| Molecular Formula | C₈H₄ClN₃O₂ | [1][5] |

| Molecular Weight | 209.59 g/mol | [1][6] |

| Appearance | Pale yellow to brown solid | [1][6] |

| Melting Point | 128 °C | [7] |

| Purity (Typical) | ≥ 97% (HPLC) | [1] |

Comparative Synthesis Parameters

| Parameter | Method A (POCl₃) | Method B (SOCl₂/DMF) |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Thionyl chloride (SOCl₂) |

| Catalyst | None required | N,N-dimethylformamide (DMF) |

| Temperature | 105-110 °C (Reflux) | 90 °C |

| Typical Yield | ~78% | ~93.5% |

| Work-up | Ice-water quench, filtration | Evaporation, azeotropic removal |

| Reference |

Section 5: Handling, Stability, and Concluding Remarks

Trustworthiness Through Self-Validation: A key insight for any researcher working with this compound is its sensitivity to moisture. This compound can be readily hydrolyzed back to its 4-hydroxy starting material.[4][8] This instability underscores the importance of anhydrous reaction conditions and proper work-up procedures. Protocols must be self-validating; successful synthesis is confirmed not just by yield, but by the spectral data (¹H NMR, ¹³C NMR, MS) of the final product, which should confirm the absence of the hydrolyzed precursor.[8]

Authoritative Grounding: As a Senior Application Scientist, I cannot overstate the importance of this intermediate. Its reliable synthesis, born from foundational organic chemistry principles, has directly enabled the discovery and development of life-saving medicines. The protocols and data presented here are grounded in repeated and validated experiments reported across the chemical literature. By understanding the "why" behind each step—from the activation of the hydroxyl group to the critical need for anhydrous conditions—researchers can confidently and safely utilize this powerful building block to construct the next generation of therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 19815-16-8 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C8H4ClN3O2 | CID 11356257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. This compound | 19815-16-8 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-6-nitroquinazoline: Chemical Properties, Structure, and Synthesis

This technical guide provides a comprehensive overview of the chemical properties, structural information, and synthetic methodologies for 4-Chloro-6-nitroquinazoline. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed data and experimental protocols.

Chemical Properties and Structure

This compound is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of anticancer agents and enzyme inhibitors.[1] It is characterized as a yellow or brown solid.[2]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 19815-16-8 | [2][3][4] |

| Molecular Formula | C₈H₄ClN₃O₂ | [1][2][3][4] |

| Molecular Weight | 209.59 g/mol | [1][2][3][4] |

| Appearance | Yellow to brown solid | [1][2] |

| Melting Point | 128 °C | [5][6] |

| Boiling Point | 380 °C at 760 mmHg | [5][6] |

| Density | 1.566 g/cm³ | [5][6] |

| Flash Point | 183.6 °C | [5][6] |

| Water Solubility | 713.8 mg/L at 25 °C (sparingly soluble) | [2] |

| pKa | 0.14 ± 0.50 (Predicted) | [2] |

| XLogP3-AA | 2.3 | [3][6] |

| Topological Polar Surface Area | 71.6 Ų | [2][3] |

| Hydrogen Bond Donor Count | 0 | [3][4] |

| Hydrogen Bond Acceptor Count | 4 | [2][3][4] |

| Canonical SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])C(=NC=N2)Cl | [3] |

| InChI Key | LZOSFEDULGODDH-UHFFFAOYSA-N | [3] |

The molecular structure of this compound consists of a quinazoline core, which is a bicyclic aromatic heterocycle, substituted with a chlorine atom at position 4 and a nitro group at position 6.[2]

Caption: Chemical structure of this compound.

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been reported. Below are detailed protocols for three common methods.

This method involves the chlorination of 6-nitroquinazolin-4-ol using phosphorus oxychloride as the chlorinating agent and triethylamine as a base.[7]

-

Reactants:

-

6-Nitroquinazolin-4-ol (9.00 g, 47.1 mmol)

-

Toluene (200 mL)

-

Triethylamine (TEA) (9.53 g, 94.2 mmol)

-

Phosphorus oxychloride (POCl₃) (5.2 mL, 56.8 mmol)

-

-

Procedure:

-

To a solution of 6-nitroquinazolin-4-ol and triethylamine in toluene, slowly add phosphorus oxychloride at 25 °C.[7]

-

Heat the reaction mixture to 80 °C and stir for 3.0 hours.[7]

-

After the reaction is complete, cool the mixture to 25 °C and dilute it with an additional 100 mL of toluene.[7]

-

Separate the organic phase, wash it with ice water (50 mL), and dry it over anhydrous sodium sulfate (Na₂SO₄).[7]

-

Filter the solution and concentrate it under reduced pressure to yield this compound as a yellow solid.[7]

-

-

Yield: 7.00 g (64.2%)[7]

This protocol utilizes thionyl chloride for the chlorination of 4-Hydroxy-6-nitroquinazoline, with N,N-dimethylformamide acting as a catalyst.[2]

-

Reactants:

-

4-Hydroxy-6-nitroquinazoline (3.8 g, 0.02 mol)

-

Thionyl chloride (SOCl₂) (40 mL)

-

N,N-dimethylformamide (DMF) (1 mL)

-

-

Procedure:

-

In a 100 mL flask, combine 4-Hydroxy-6-nitroquinazoline with thionyl chloride and N,N-dimethylformamide.[2]

-

Heat the mixture to 90 °C and maintain this temperature for 3 hours, by which time the solid should be completely dissolved.[2]

-

After the reaction is complete, evaporate the excess thionyl chloride under reduced pressure.[2]

-

The resulting product is a brown solid of this compound.[2]

-

-

Yield: 3.92 g (93.5%)[2]

This method employs phosphorus oxychloride to convert 6-nitro-quinazolone to the desired chlorinated product.[2]

-

Reactants:

-

6-Nitro-quinazolone (2.85 g, 15 mmol)

-

Phosphorus oxychloride (POCl₃) (25 mL)

-

-

Procedure:

-

Add 6-nitro-quinazolone and phosphorus oxychloride to a 100 mL flask equipped with a reflux condenser.[2]

-

Reflux the mixture for 3 hours at 105 °C.[2]

-

Carefully pour the reaction mixture into 150 mL of an ice-water system, which will cause a squamose solid to precipitate slowly.[2]

-

Collect the solid by filtration and dry it to obtain 4-chloro-6-nitro-quinazoline.[2]

-

-

Yield: 78%[2]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound from a hydroxy-quinazoline precursor.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Applications

This compound is a key intermediate in the synthesis of pharmacologically active compounds. Notably, it is a building block for certain anticancer agents.[1] The quinazoline scaffold is present in several approved drugs that target tyrosine kinases, and derivatives of 6-nitroquinazoline have been investigated for their inhibitory effects on TNF-alpha production and T cell proliferation.[8] Its reactivity, owing to the chloro and nitro functional groups, makes it a versatile precursor for creating diverse libraries of compounds for drug discovery and development.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C8H4ClN3O2 | CID 11356257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 19815-16-8 [chemicalbook.com]

- 8. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Chloro-6-nitroquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-Chloro-6-nitroquinazoline. This quinazoline derivative is a significant intermediate in the synthesis of various bioactive molecules, particularly in the development of targeted cancer therapies. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound presents as a pale yellow solid and is sparingly soluble in water. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₄ClN₃O₂ | [1][2][3] |

| Molecular Weight | 209.59 g/mol | [1][2][3] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | Approximately 128 °C |

Spectroscopic Data

The following sections detail the key spectroscopic data for this compound, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The table below summarizes the characteristic vibrational frequencies observed for this compound.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~1620 - 1580 | C=N stretching (quinazoline ring) |

| ~1550 - 1500 | N-O asymmetric stretching (nitro group) |

| ~1480 - 1450 | Aromatic C=C stretching |

| ~1350 - 1320 | N-O symmetric stretching (nitro group) |

| ~850 - 800 | C-Cl stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.1 - 9.3 | s | H-2 |

| ~8.8 - 9.0 | d | H-5 |

| ~8.5 - 8.7 | dd | H-7 |

| ~8.0 - 8.2 | d | H-8 |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 162 | C-4 |

| ~155 - 157 | C-2 |

| ~152 - 154 | C-8a |

| ~148 - 150 | C-6 |

| ~130 - 132 | C-7 |

| ~128 - 130 | C-5 |

| ~125 - 127 | C-8 |

| ~120 - 122 | C-4a |

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| m/z | Interpretation |

| 209/211 | [M]⁺/ [M+2]⁺ molecular ion peak (due to ³⁵Cl and ³⁷Cl isotopes) |

| 180 | [M-NO]⁺ |

| 163 | [M-NO₂]⁺ |

| 128 | [M-NO₂-Cl]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

This compound is typically synthesized from 4-hydroxy-6-nitroquinazoline.

Materials:

-

4-hydroxy-6-nitroquinazoline

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene

-

Anhydrous reaction vessel with a reflux condenser and a drying tube

Procedure:

-

In a clean, dry reaction vessel, a mixture of 4-hydroxy-6-nitroquinazoline, an excess of thionyl chloride, and a catalytic amount of DMF is prepared.

-

The mixture is heated under reflux with constant stirring. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the excess thionyl chloride is removed under reduced pressure.

-

Toluene is added to the residue and then evaporated to remove any remaining traces of thionyl chloride.

-

The crude product is then purified, typically by recrystallization from a suitable solvent, to yield this compound as a pale yellow solid.

FT-IR Spectroscopy Protocol

Instrument: Fourier-Transform Infrared Spectrometer Sample Preparation:

-

A small amount of the solid this compound sample is finely ground with dry potassium bromide (KBr) in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Data Acquisition:

-

A background spectrum of the KBr pellet is recorded.

-

The sample pellet is placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy Protocol

Instrument: Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or higher) Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). Data Acquisition:

-

The NMR spectrometer is tuned and shimmed for the specific solvent.

-

Both ¹H and ¹³C NMR spectra are acquired with appropriate pulse sequences and acquisition parameters.

Mass Spectrometry Protocol

Instrument: Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI) Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile). Data Acquisition:

-

The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

The mass spectrum is acquired in the positive ion mode over a suitable mass range to observe the molecular ion and its isotopic pattern.

Signaling Pathway and Experimental Workflow

Quinazoline derivatives are well-known for their role as inhibitors of receptor tyrosine kinases (RTKs) involved in cancer cell signaling. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR blocks downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which are critical for cell proliferation, survival, and angiogenesis.

References

Spectroscopic Analysis of 4-Chloro-6-nitroquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4-Chloro-6-nitroquinazoline, a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anticancer agents. While direct experimental spectral data for this specific compound is limited in publicly available literature, this document synthesizes predicted mass spectrometry and infrared (IR) spectroscopy data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for obtaining and analyzing these spectra are also provided.

Predicted Mass Spectrometry Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The expected electron ionization (EI) mass spectrum of this compound would exhibit a distinct molecular ion peak and several characteristic fragment ions.

The molecular weight of this compound (C₈H₄ClN₃O₂) is 209.59 g/mol , with a monoisotopic mass of 208.9992 u.[1] The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak.

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (predicted) | Ion Structure | Proposed Fragmentation Pathway |

| 209/211 | [C₈H₄ClN₃O₂]⁺ | Molecular Ion (M⁺) |

| 179/181 | [C₈H₄ClN₂O]⁺ | Loss of NO |

| 163/165 | [C₈H₄ClN₂]⁺ | Loss of NO₂ |

| 153 | [C₈H₃N₃O₂]⁺ | Loss of Cl |

| 128 | [C₇H₄N₂]⁺ | Loss of Cl and HCN |

| 102 | [C₆H₄N]⁺ | Further fragmentation |

Predicted Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the aromatic quinazoline ring, the nitro group, and the carbon-chlorine bond. The predicted spectral data is based on the analysis of similar compounds, such as 4,7-dichloro-6-nitroquinazoline.[2]

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted Range) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1620-1580 | C=N and C=C stretch | Quinazoline ring |

| 1560-1520 | Asymmetric NO₂ stretch | Nitro group |

| 1350-1320 | Symmetric NO₂ stretch | Nitro group |

| 850-750 | C-Cl stretch | Chloro group |

| 900-675 | C-H out-of-plane bend | Aromatic C-H |

Experimental Protocols

The following are detailed methodologies for the mass spectrometric and IR spectroscopic analysis of a solid compound such as this compound.

Mass Spectrometry (Electron Ionization - EI)

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

Procedure:

-

Sample Preparation:

-

Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of about 1 mg/mL.

-

If using a direct insertion probe, place a small amount of the solid sample into a capillary tube.

-

-

Instrument Setup (for GC-MS):

-

Injector: Set the injector temperature to 250 °C.

-

Oven Program: Start at an initial temperature of 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 15 °C/minute, and hold for 5 minutes.

-

Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample solution into the GC-MS.

-

Acquire the data using the instrument's software.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Compare the observed fragmentation pattern with the predicted data in Table 1.

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional groups.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the major absorption bands in the spectrum.

-

Assign these bands to the corresponding functional groups and vibrational modes using the predicted data in Table 2 and standard IR correlation tables.

-

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation of this compound.

References

physical properties and appearance of 4-Chloro-6-nitroquinazoline

An In-depth Technical Guide on 4-Chloro-6-nitroquinazoline

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant chemical processes.

Physical and Chemical Properties

This compound is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various bioactive molecules.[1] Its physical and chemical characteristics are summarized below.

General and Physical Properties

The compound typically appears as a solid, with colors reported ranging from pale yellow to yellow and brown.[1][2][3][4]

| Property | Value | Source(s) |

| Appearance | Pale yellow to brown solid | [1][2][4] |

| Melting Point | 128 °C | [3][5][6] |

| 110 °C | [2] | |

| Boiling Point | 380 °C at 760 mmHg | [3][5] |

| Density (Predicted) | 1.566 ± 0.06 g/cm³ | [3][6] |

| Flash Point | 183.6 °C | [3][6] |

| Water Solubility | Sparingly soluble; 713.8 mg/L at 25°C | [2] |

| pKa (Predicted) | 0.14 ± 0.50 | [2] |

Chemical Identifiers and Molecular Data

| Property | Value | Source(s) |

| CAS Number | 19815-16-8 | [1][2][5][6] |

| Molecular Formula | C₈H₄ClN₃O₂ | [1][2][3][6] |

| Molecular Weight | 209.59 g/mol | [1][3][6][7] |

| IUPAC Name | This compound | [5][7] |

| InChI | 1S/C8H4ClN3O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H | [5] |

| InChIKey | LZOSFEDULGODDH-UHFFFAOYSA-N | [5] |

| SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])N=CN=C2Cl | [8] |

| XLogP3 | 2.3 | [6][7] |

| Purity | ≥97% (HPLC), 98%, 99.67% (HPLC) | [1][2][5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) data is critical for the structural elucidation of this compound.

| Spectrum | Solvent | Chemical Shifts (δ) and Coupling Constants (J) | Source(s) |

| ¹H NMR | CDCl₃ (300 MHz) | 9.56 (s, 1H), 8.77 (d, J=6.0 Hz, 1H), 8.76 (d, J=1.5 Hz, J=6.0 Hz, 1H), 8.39 (d, J=1.5 Hz, 1H) | [2] |

| ¹H NMR | DMSO-d₆ | 9.25 (s, 1H, H2), 9.21 (d, J=2.6 Hz, 1H, H5), 8.74 (dd, J=9.2, 2.6 Hz, 1H, H7), 8.27 (d, J=9.2 Hz, 1H, H8) | [2] |

| ¹H NMR | DMSO-d₆ (400 MHz) | 8.78 (s, 1H), 8.54 (d, J=6.8 Hz, 1H), 8.39 (s, 1H), 7.87 (d, J=12.4 Hz, 1H) | [9] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the chlorination of its precursor, 6-nitroquinazolin-4-ol (or its tautomer, 4-hydroxy-6-nitroquinazoline).

Synthesis from 6-Nitroquinazolin-4-ol

Objective: To synthesize this compound via chlorination of 6-nitroquinazolin-4-ol using phosphorus oxychloride (POCl₃).

Methodology:

-

Reaction Setup: To a solution of toluene (200 mL) containing 6-nitroquinazolin-4-ol (9.00 g, 47.1 mmol) and triethylamine (TEA, 9.53 g, 94.2 mmol), slowly add phosphorus oxychloride (POCl₃, 5.2 mL, 56.8 mmol) at 25 °C.[9]

-

Heating: Heat the reaction mixture to 80 °C and stir at this temperature for 3.0 hours.[9]

-

Work-up: Upon completion, cool the mixture to 25 °C and dilute with an additional 100 mL of toluene.[9]

-

Extraction: Separate the organic phase, wash it with ice water (50 mL), and dry it over anhydrous sodium sulfate (Na₂SO₄).[9]

-

Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound as a yellow solid.[9]

Alternative Chlorinating Agent: In a similar protocol, thionyl chloride (SOCl₂) can be used as the chlorinating agent in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The mixture is heated to 90 °C for 3 hours. After the reaction is complete, the excess thionyl chloride is evaporated under reduced pressure to yield the product as a brown solid.[2]

Visualization of Chemical Processes

The following diagrams illustrate the synthesis workflow and the role of this compound as a chemical intermediate.

Applications and Importance

This compound is a versatile building block in medicinal chemistry and agricultural science.[1] Its primary significance lies in its role as a key intermediate for the synthesis of a wide range of pharmaceuticals, particularly in the development of novel anti-cancer agents and enzyme inhibitors.[1][9] The presence of the chloro and nitro groups enhances its reactivity, making it a valuable precursor for creating more complex molecules with tailored biological activities.[1] Beyond pharmaceuticals, it is also utilized in the formulation of agrochemicals, such as herbicides and fungicides.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. This compound | 19815-16-8 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. This compound | C8H4ClN3O2 | CID 11356257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. This compound | 19815-16-8 [chemicalbook.com]

4-Chloro-6-nitroquinazoline: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 4-Chloro-6-nitroquinazoline, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative data for this molecule in publicly accessible literature, this document combines reported values with generalized experimental protocols based on industry standards and research on analogous compounds.

Physicochemical Properties

This compound is a heterocyclic organic compound with a quinazoline core. It typically appears as a yellow to orange or brown crystalline solid.[1][2] The presence of a chlorine atom at the 4-position and a nitro group at the 6-position are key to its reactivity as a synthetic intermediate.[1][2]

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthetic chemistry and potential formulation development.

Aqueous Solubility

The aqueous solubility of this compound has been reported to be 713.8 mg/L at 25°C.[1] It is generally described as sparingly soluble in water.[1]

Organic Solvent Solubility

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/L) |

| Water | 25 | 713.8[1] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the equilibrium solubility of this compound based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspensions to settle.

-

Centrifuge the vials to separate the undissolved solid.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile

The stability of this compound is a crucial factor, especially given that some related compounds are known for their high reactivity and potential instability.[5] It is reported to be relatively stable under standard laboratory conditions.[2] Recommended storage conditions include a cool, dry place, with some suppliers suggesting storage at -20°C in a sealed container, away from moisture.[1][6]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. While specific forced degradation data for this compound is not available, studies on other quinazoline derivatives have shown susceptibility to degradation under acidic and alkaline conditions.[7] A study on a similar compound, 3-[2-(dimethylamino)ethyl]-6-nitroquinazolin-4(3H)-one, demonstrated high stability in water but instability in DMSO, highlighting the importance of the solvent system on stability.

Table 2: Summary of Anticipated Stability under Forced Degradation Conditions

| Condition | Reagents/Parameters | Expected Outcome |

| Acid Hydrolysis | 0.1 M - 1 M HCl, Heat | Potential for degradation |

| Base Hydrolysis | 0.1 M - 1 M NaOH, Heat | Potential for significant degradation |

| Oxidation | 3-30% H₂O₂, Room Temperature | To be determined |

| Thermal | Dry heat (e.g., 60-80°C) | To be determined |

| Photolytic | Exposure to UV/Vis light | To be determined |

Experimental Protocol for Forced Degradation Studies

The following is a generalized protocol for conducting forced degradation studies on this compound, based on ICH guidelines.

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

pH meter

-

Water bath or oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M HCl. Heat the mixture (e.g., at 60°C) for a defined period, taking samples at various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M NaOH. Treat similarly to the acid hydrolysis samples.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a set duration, protected from light.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 60-80°C) for a specified time. Also, heat a solution of the compound.

-

Photolytic Degradation: Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with mass spectrometric detection to identify degradation products.

Diagram 2: Logical Flow for Stability Testing

Caption: Logical workflow for forced degradation studies.

Conclusion

This compound is a valuable synthetic intermediate with limited publicly available data on its solubility and stability. The provided aqueous solubility serves as a key quantitative parameter. While qualitative information suggests moderate solubility in organic solvents and relative stability under standard conditions, comprehensive quantitative data is lacking. The experimental protocols outlined in this guide provide a framework for researchers to systematically determine the solubility and stability profiles of this compound, which is essential for its effective use in drug discovery and development. Further research is warranted to generate specific data for a more complete understanding of the physicochemical properties of this compound.

References

- 1. CAS 19815-16-8: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. rheolution.com [rheolution.com]

- 5. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

An In-depth Technical Guide to the Proper Storage and Handling of 4-Chloro-6-nitroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the proper storage, handling, and safety precautions for 4-Chloro-6-nitroquinazoline, a key intermediate in pharmaceutical and agrochemical research. Due to its chemical structure, which includes a nitro group, this compound requires careful management to ensure laboratory safety and maintain its integrity for research purposes.

Physicochemical Properties

This compound is a pale yellow to brown solid.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 19815-16-8 | [3] |

| Molecular Formula | C₈H₄ClN₃O₂ | [3] |

| Molecular Weight | 209.59 g/mol | [3] |

| Appearance | Pale yellow to brown solid | [1][2] |

| Melting Point | 128 °C | [4] |

| Boiling Point | 380 °C at 760 mmHg | [4] |

| Purity | ≥97% (HPLC) to ≥98% | [3] |

Storage and Stability

Proper storage is crucial to maintain the quality and safety of this compound. The recommended storage conditions are outlined below.

| Parameter | Recommendation | Source |

| Temperature | -20°C or 0-8°C | [3][4] |

| Atmosphere | Store in a cool, dry place, away from moisture. Keep container tightly sealed. | [1][3][4] |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [5] |

Safety and Handling

This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.

Hazard Identification

The compound is associated with the following hazards:

| Hazard | GHS Classification | Source |

| Acute Toxicity, Oral | Harmful if swallowed (H302) | [4][7] |

| Skin Corrosion/Irritation | Causes skin irritation (H315) | [4][7] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | [4][7] |

| Specific Target Organ Toxicity | May cause respiratory irritation (H335) | [4][7] |

The GHS pictogram associated with this compound is the GHS07 "Exclamation Mark" for its irritant and harmful properties.[4]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling this compound.

Caption: Recommended PPE workflow for handling this compound.

Spill and Waste Management

In the event of a spill, it is critical to follow a structured clean-up procedure.

Caption: Step-by-step procedure for managing a this compound spill.

Waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Experimental Protocols

Due to the hazardous nature of this compound, all experimental work should be conducted in a well-ventilated chemical fume hood.

General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Caption: A generalized workflow for experiments involving this compound.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. By adhering to the storage, handling, and safety guidelines outlined in this document, researchers can minimize risks and ensure the integrity of their experiments. Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.

References

- 1. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

4-Chloro-6-nitroquinazoline (CAS 19815-16-8): A Technical Guide to Its Properties, Synthesis, and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chloro-6-nitroquinazoline, identified by CAS number 19815-16-8, is a pivotal heterocyclic organic compound. Its quinazoline core structure, featuring a fused benzene and pyrimidine ring, is functionalized with a chlorine atom at the 4-position and a nitro group at the 6-position.[1] This arrangement of functional groups imparts unique chemical reactivity, making it a valuable intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and essential safety and handling information.

Chemical and Physical Properties

This compound is typically a yellow to orange or brown crystalline solid.[1][3] It is characterized by its moderate solubility in organic solvents and is relatively stable under standard laboratory conditions.[1] The presence of the electron-withdrawing nitro group and the reactive chloro group makes it a versatile precursor for a variety of chemical modifications.[1]

| Property | Value | Source(s) |

| CAS Number | 19815-16-8 | [2][4] |

| Molecular Formula | C₈H₄ClN₃O₂ | [2][4] |

| Molecular Weight | 209.59 g/mol | [1][4] |

| Appearance | Pale yellow to orange or brown solid | [1][2][3] |

| Melting Point | 128 °C | [2][4] |

| Boiling Point | 380 °C at 760 mmHg | [2][4] |

| Density | 1.566 ± 0.06 g/cm³ (Predicted) | |

| InChI Key | LZOSFEDULGODDH-UHFFFAOYSA-N | [2] |

| SMILES | c1cc2c(cc1N(=O)=O)c(Cl)ncn2 | [1] |

| Purity | ≥ 97% (HPLC) | [2] |

| Storage | Store at 0-8 °C, sealed, away from moisture | [2][4] |

Synthesis Protocols

The primary route for the synthesis of this compound involves the chlorination of 6-nitroquinazolin-4(3H)-one. This precursor is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes the synthesis of this compound from 6-nitroquinazolin-4-ol using thionyl chloride and N,N-dimethylformamide.

Materials:

-

6-nitroquinazolin-4-ol

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

Procedure:

-

In a 100 mL flask, place 3.8 g (0.02 mol) of 4-Hydroxy-6-nitroquinazoline.

-

Slowly add 40 mL of thionyl chloride and 1 mL of N,N-dimethylformamide to the flask.

-

Heat the mixture to 90 °C. The solid should completely dissolve.

-

Maintain the reaction at this temperature for 3 hours. Monitor the reaction for completion.

-

After the reaction is complete, evaporate the thionyl chloride under reduced pressure.

-

The resulting product is a brown solid of this compound. The reported yield is 93.5% with an HPLC purity of 99.67%.[3]

Experimental Protocol: Synthesis via Phosphorus Oxychloride

This protocol details the synthesis using phosphorus oxychloride and triethylamine in toluene.

Materials:

-

6-nitroquinazolin-4-ol

-

Toluene

-

Triethylamine (TEA)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare a solution of 9.00 g (47.1 mmol) of 6-nitroquinazolin-4-ol and 9.53 g (94.2 mmol) of triethylamine in 200 mL of toluene.

-

Slowly add 5.2 mL (56.8 mmol) of phosphorus oxychloride to the solution at 25 °C.

-

Heat the reaction mixture to 80 °C and stir for 3 hours.

-

Upon completion, cool the mixture to 25 °C and dilute with 100 mL of toluene.

-

Separate the organic phase and wash it with 50 mL of ice water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a yellow solid. The reported yield is 64.2%.

Synthesis Workflow:

Biological Activity and Applications

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[2] Its primary application lies in the development of anticancer agents and enzyme inhibitors.[1] The quinazoline scaffold is a well-established pharmacophore in numerous approved drugs, and the specific substitutions on this compound allow for further chemical elaboration to target various biological pathways. For instance, it is a key precursor in the synthesis of targeted cancer therapies like Afatinib, which is used to treat certain types of lung cancer.[5]

Potential Signaling Pathway Involvement:

While this compound itself is primarily an intermediate, its derivatives, particularly 4-anilinoquinazolines, are known to act as tyrosine kinase inhibitors (TKIs). These TKIs can modulate signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.

Safety and Handling

This compound is classified as harmful and an irritant. Proper safety precautions must be observed during its handling and use.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6]

-

Handling: Do not breathe dust, fumes, gas, mist, vapors, or spray.[6] Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

First Aid:

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

Logical Relationship of Safety Measures:

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined chemical properties and versatile reactivity make it an essential building block for the synthesis of complex, biologically active molecules, particularly in the realm of oncology. Adherence to strict safety protocols is paramount when working with this compound to mitigate its potential hazards. This guide provides a foundational understanding for researchers and drug development professionals to safely and effectively utilize this compound in their scientific endeavors.

References

- 1. This compound | C8H4ClN3O2 | CID 11356257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 19815-16-8 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]

Theoretical Insights into the Reactivity of 4-Chloro-6-nitroquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-nitroquinazoline is a pivotal heterocyclic compound, extensively utilized as a versatile intermediate in the synthesis of a multitude of biologically active molecules, particularly in the realm of medicinal chemistry. Its heightened reactivity towards nucleophilic substitution at the C4 position renders it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the theoretical underpinnings of this compound's reactivity, drawing upon computational studies of analogous systems and established principles of organic chemistry. The document elucidates the electronic factors governing its reactivity, details reaction mechanisms, and presents a framework for understanding its behavior in chemical synthesis.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of approved drugs and clinical candidates. The introduction of a chloro substituent at the 4-position and a nitro group at the 6-position of the quinazoline ring system profoundly influences its electronic properties and, consequently, its chemical reactivity. The this compound molecule is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a characteristic that is instrumental in its application as a building block for more complex molecular architectures. Understanding the theoretical principles that govern this reactivity is paramount for the rational design of synthetic routes and the prediction of reaction outcomes.

Theoretical Framework of Reactivity

The reactivity of this compound is primarily dictated by the electronic nature of the quinazoline ring system, which is significantly modulated by the attached functional groups. The nitrogen atoms within the pyrimidine ring, along with the strongly electron-withdrawing nitro group, create a highly electron-deficient aromatic system. This electron deficiency is key to its susceptibility to nucleophilic attack.

The Role of the Quinazoline Core and the 6-Nitro Group

The quinazoline nucleus itself is an electron-deficient heterocycle. The presence of two nitrogen atoms in the pyrimidine ring withdraws electron density from the carbocyclic ring. The addition of a nitro group at the 6-position further exacerbates this effect. The nitro group is one of the most powerful electron-withdrawing groups, acting through both inductive (-I) and resonance (-M) effects. This potent electron withdrawal significantly depletes the electron density of the entire quinazoline ring system, making the carbon atoms more electrophilic and thus more prone to attack by nucleophiles.

Activation of the C4 Position for Nucleophilic Aromatic Substitution (SNAr)

-

Higher LUMO Coefficient: The Lowest Unoccupied Molecular Orbital (LUMO) is the frontier molecular orbital that accepts electrons from an incoming nucleophile. DFT calculations show that the C4 carbon has a significantly larger LUMO coefficient compared to the C2 carbon.[1][2] This indicates that the LUMO is more localized on the C4 atom, making it the preferred site for nucleophilic attack.

-

Lower Activation Energy: The energy barrier for the formation of the Meisenheimer intermediate (the key intermediate in an SNAr reaction) is calculated to be lower for an attack at the C4 position.[1][2] This lower activation energy translates to a faster reaction rate for substitution at this position.

Extrapolating these findings to this compound, the strong electron-withdrawing effect of the 6-nitro group is expected to further lower the energy of the LUMO and increase the positive charge density at the C4 position, thereby making it even more reactive towards nucleophiles compared to its dichloro-analog.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for the functionalization of this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

-

Nucleophilic Attack and Formation of the Meisenheimer Intermediate: A nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing nitro group, which provides significant stabilization.

-

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.

The overall reaction is a substitution of the chlorine atom with the incoming nucleophile. The rate of this reaction is influenced by the nucleophilicity of the attacking species, the stability of the Meisenheimer intermediate, and the nature of the solvent.

Figure 1: Generalized workflow for the SNAr reaction of this compound.

Experimental Evidence of Reactivity: Synthetic Applications

While detailed kinetic studies on this compound are not widely reported, its high reactivity is evident from the numerous synthetic protocols that utilize it as a starting material. These reactions are typically carried out under mild conditions, underscoring the activated nature of the C4 position.

Reactions with Amine Nucleophiles

The reaction of this compound with a variety of primary and secondary amines is a cornerstone of its synthetic utility, leading to the formation of 4-amino-6-nitroquinazoline derivatives. These derivatives are key intermediates in the synthesis of kinase inhibitors and other therapeutic agents.[3]

General Experimental Protocol (Illustrative):

A solution of this compound in a suitable solvent (e.g., ethanol, isopropanol, or dioxane) is treated with an equimolar amount or a slight excess of the desired amine. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is often isolated by filtration or extraction after removal of the solvent.

Figure 2: A typical experimental workflow for the reaction with amine nucleophiles.

Quantitative Data from Related Systems

While specific quantitative data for this compound is scarce, some computational data for the parent molecule is available.

| Property | Value | Source |

| Molecular Weight | 209.59 g/mol | [4] |

| TPSA (Topological Polar Surface Area) | 68.92 Ų | [5] |

| LogP | 2.1914 | [5] |

These values provide a baseline for understanding the physicochemical properties of the molecule, which can influence its reactivity and solubility in different solvent systems.

Conclusion

The reactivity of this compound is a testament to the power of substituent effects in organic chemistry. The combination of the electron-deficient quinazoline core and the potent electron-withdrawing nitro group renders the C4 position exceptionally susceptible to nucleophilic aromatic substitution. This high reactivity, coupled with the synthetic versatility of the resulting products, solidifies the importance of this compound as a cornerstone building block in modern drug discovery and development. A deeper theoretical understanding of its reactivity, potentially through dedicated computational studies, would further empower chemists to exploit its full potential in the synthesis of novel and impactful molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H4ClN3O2 | CID 11356257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Electrophilicity of the C4 Position in 4-Chloro-7-nitroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, 4-chloro-7-nitroquinazoline stands out as a pivotal intermediate, particularly in the synthesis of targeted cancer therapies. The reactivity of its C4 position is of paramount importance, governing the efficiency of synthetic routes toward complex, biologically active molecules. This technical guide provides a comprehensive analysis of the electrophilic nature of the C4 position in 4-chloro-7-nitroquinazoline, detailing the electronic factors that contribute to its reactivity, summarizing key quantitative data, and presenting detailed experimental protocols for its derivatization. Furthermore, this guide visualizes the critical role of this compound in the broader context of drug discovery, from synthetic workflows to its impact on cellular signaling pathways.

Introduction: The Significance of the Quinazoline Scaffold